molecular formula C12H17NO4 B12931430 4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid CAS No. 213120-60-6

4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid

Cat. No.: B12931430
CAS No.: 213120-60-6
M. Wt: 239.27 g/mol
InChI Key: YCGXOVXLBIYWOK-UHFFFAOYSA-N
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Description

4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and a phenoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(3-methoxyphenoxy)butanoic acid with formaldehyde and ammonia to introduce the aminomethyl group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but lacks the methoxy group.

    4-(Dimethylamino)butanoic acid: Contains a dimethylamino group instead of an aminomethyl group.

    4-Aminobutanoic acid: Lacks both the methoxy and phenoxy groups.

Uniqueness

4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid is unique due to the presence of both the methoxy and phenoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification, making the compound versatile for various applications.

Properties

CAS No.

213120-60-6

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

4-[4-(aminomethyl)-3-methoxyphenoxy]butanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7H,2-3,6,8,13H2,1H3,(H,14,15)

InChI Key

YCGXOVXLBIYWOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCCC(=O)O)CN

Origin of Product

United States

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